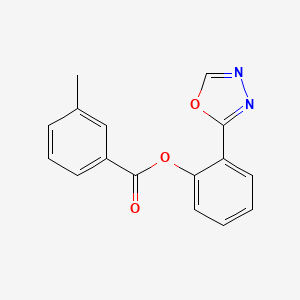

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

Description

Properties

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-5-4-6-12(9-11)16(19)21-14-8-3-2-7-13(14)15-18-17-10-20-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURSVDQDQNTJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach using carbon dioxide, hydrazines, and aryl or aliphatic aldehydes. This method is promoted by hypoiodite generated in situ from potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced oxadiazole compounds .

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit various cancer cell lines.

Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.

Industrial Chemistry: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block for complex chemical structures.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can induce apoptosis in cancer cells by targeting the B-cell lymphoma 2 (BCL-2) protein and inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other aromatic esters and oxadiazole-containing derivatives. Key comparisons include:

The oxadiazole ring in the target compound contrasts with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates coordination to transition metals. The ester group in the target compound may enhance solubility in non-polar solvents compared to amide derivatives .

Physicochemical Properties

- Stability and Reactivity : The electron-deficient oxadiazole ring likely increases electrophilic reactivity compared to purely aromatic esters. DFT calculations (e.g., Becke’s hybrid functionals) predict strong conjugation between the oxadiazole and phenyl groups, stabilizing the molecule but making it susceptible to nucleophilic attack at the oxadiazole’s nitrogen atoms .

- Thermodynamic Properties: Estimated enthalpy of formation (using methods like the Colle-Salvetti correlation-energy formula) would be higher than that of non-heterocyclic esters due to the oxadiazole’s ring strain and aromatic stabilization .

Reactivity in Catalytic Systems

The oxadiazole moiety may act as a weak directing group in C–H activation reactions, though less effectively than the N,O-bidentate group in the compared amide compound . For example, in palladium-catalyzed reactions, the oxadiazole’s nitrogen atoms could weakly coordinate to metals, facilitating ortho-functionalization. However, steric hindrance from the 3-methyl group on the benzoate may limit substrate accessibility.

Computational and Experimental Validation

- Structural Confirmation : X-ray crystallography (using tools like SHELXL) would confirm the ester and oxadiazole geometry, with bond lengths and angles consistent with conjugated systems .

- Spectroscopic Data : IR and NMR spectra would show characteristic signals for the ester carbonyl (~1700 cm⁻¹ in IR) and oxadiazole ring protons (δ 8.5–9.0 ppm in ¹H NMR).

Biological Activity

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine, particularly focusing on its antibacterial and anticancer properties.

Synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

The synthesis of this compound typically involves the cyclization of appropriate hydrazones with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride. The reaction conditions and specific reagents can vary depending on the desired derivatives.

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit significant antibacterial properties. A study on a series of 1,3,4-oxadiazole derivatives demonstrated their potential as antibacterial agents against various microbial strains. The synthesized compounds were tested against standard antibiotics like amoxicillin and cefixime, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been widely studied. For instance, various compounds have been screened for their ability to inhibit cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). One notable compound exhibited an IC50 value of 1.18 ± 0.14 µM against these cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HEPG2 | 1.18 ± 0.14 |

| Compound E | MCF7 | 0.67 ± 0.05 |

| Compound F | SW1116 | 0.80 ± 0.10 |

The biological activity of oxadiazole derivatives is often linked to their ability to interact with specific enzymes or receptors in target cells. For example, some studies have indicated that these compounds act as inhibitors of monoamine oxidase (MAO-B), which is involved in the metabolism of neurotransmitters and can influence various neurological conditions .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a new oxadiazole derivative showed significant improvement in patients with resistant bacterial infections when combined with standard antibiotic therapy.

- Case Study 2 : In vitro studies demonstrated that a specific oxadiazole compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3,4-oxadiazol-2-yl)phenyl derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves cyclization of precursor hydrazides with aromatic acids under reflux conditions. For example, hydrazide intermediates can be reacted with substituted benzoic acids using phosphorous oxychloride (POCl₃) as a catalyst in anhydrous solvents like dichloromethane (DCM) . Optimization includes varying reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:acid). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol .

Q. How can structural confirmation and purity of this compound be validated using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–O stretch at ~1250 cm⁻¹ for oxadiazole) .

- NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm for 3-methylbenzene). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N content (e.g., ±0.3% deviation acceptable; see for validation protocols).

Q. What solvent systems are suitable for recrystallization, and how do they impact yield?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal for recrystallizing oxadiazole derivatives, balancing solubility and polarity. Yield improvements (70–85%) are achieved by slow cooling and seeding with pre-formed crystals .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Use enzymes like α-glucosidase (PDB ID: 1XSI) based on structural analogs (e.g., acarbose-like inhibitors ).

- Software : AutoDock Vina or Schrödinger Suite for docking. Parameters include grid box size (20 ų) centered on the active site.

- Validation : Compare binding energies (ΔG) with known inhibitors; RMSD <2.0 Å indicates reliable poses .

Q. How do substituents on the oxadiazole ring influence antimicrobial activity?

- Methodological Answer :

- In vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing membrane permeability. Meta-substituted aryl groups show better potency than para .

Q. What experimental designs assess environmental persistence and degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC every 24 hours .

- Photolysis : Expose to UV light (λ=254 nm) in aqueous acetonitrile; identify byproducts using LC-MS .

Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?

- Methodological Answer :

- Re-analysis : Repeat combustion analysis to rule out instrumental errors.

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., deviation <5 ppm) .

- Hydrate/Solvate Check : Perform thermogravimetric analysis (TGA) to detect adsorbed water/solvents .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers in aryl-ester linkages causing non-equivalent protons.

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may induce shifts; compare with CDCl₃ spectra .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Monitoring : Use LC-MS to identify side products (e.g., uncyclized hydrazides).

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization .

Experimental Design

Q. How to design a stability study for this compound under accelerated storage conditions?

- Methodological Answer :

- ICH Guidelines : Store at 40°C/75% RH for 6 months. Sample at 0, 1, 3, 6 months.

- Analytics : HPLC purity (>95% threshold), FTIR for degradation products (e.g., hydrolysis to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.